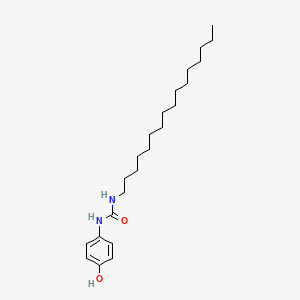
N-Hexadecyl-N'-(4-hydroxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hexadecyl-N’-(4-hydroxyphenyl)urea is an organic compound with the molecular formula C23H40N2O2 It is characterized by a long hexadecyl chain and a phenyl ring substituted with a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexadecyl-N’-(4-hydroxyphenyl)urea typically involves the reaction of hexadecylamine with 4-hydroxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme is as follows:
- The reaction is typically conducted in an organic solvent such as dichloromethane or toluene.
- The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea bond.
Hexadecylamine: reacts with .
Industrial Production Methods
In an industrial setting, the production of N-Hexadecyl-N’-(4-hydroxyphenyl)urea may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hexadecyl-N’-(4-hydroxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The urea moiety can be reduced under specific conditions to yield corresponding amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated phenyl derivatives.
Applications De Recherche Scientifique
N-Hexadecyl-N’-(4-hydroxyphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of N-Hexadecyl-N’-(4-hydroxyphenyl)urea depends on its application. In biological systems, it may interact with cellular membranes due to its amphiphilic nature, potentially disrupting membrane integrity or facilitating the delivery of therapeutic agents. The hydroxyl group on the phenyl ring can also participate in hydrogen bonding, influencing the compound’s interactions with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Hexadecyl-N’-(4-methoxyphenyl)urea: Similar structure but with a methoxy group instead of a hydroxyl group.
N-Hexadecyl-N’-(4-chlorophenyl)urea: Contains a chlorine atom on the phenyl ring.
N-Hexadecyl-N’-(4-nitrophenyl)urea: Contains a nitro group on the phenyl ring.
Uniqueness
N-Hexadecyl-N’-(4-hydroxyphenyl)urea is unique due to the presence of the hydroxyl group, which can participate in hydrogen bonding and influence the compound’s solubility and reactivity. This makes it distinct from its analogs with different substituents on the phenyl ring.
Propriétés
Numéro CAS |
162068-01-1 |
|---|---|
Formule moléculaire |
C23H40N2O2 |
Poids moléculaire |
376.6 g/mol |
Nom IUPAC |
1-hexadecyl-3-(4-hydroxyphenyl)urea |
InChI |
InChI=1S/C23H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24-23(27)25-21-16-18-22(26)19-17-21/h16-19,26H,2-15,20H2,1H3,(H2,24,25,27) |
Clé InChI |
FVOSBSOFICGDPJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


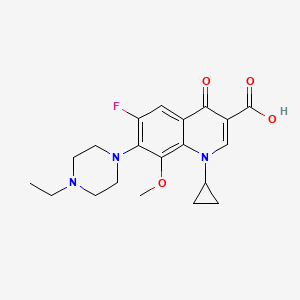
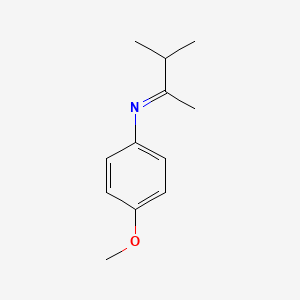
![Propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)-](/img/structure/B14260263.png)
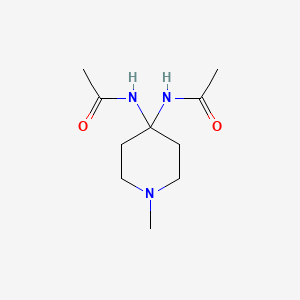
![N-[5-(2,6-Dimethyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14260286.png)
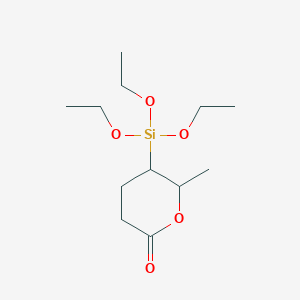
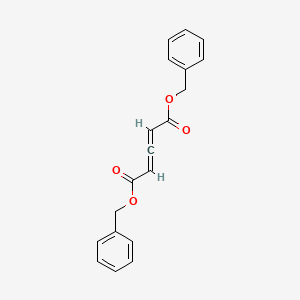
![N-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14260300.png)
![4-{[5-(2-Carboxyethenyl)-1H-imidazol-1-yl]methyl}benzoic acid](/img/structure/B14260310.png)


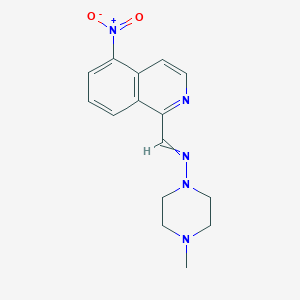
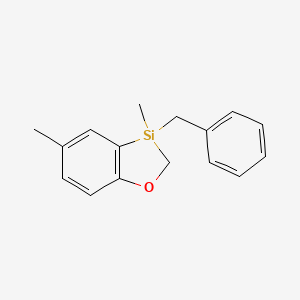
silane](/img/structure/B14260347.png)
